3-(bromomethyl)-5-fluorophenol
Description
Significance of Halogenated Phenols in Advanced Chemical Synthesis
Halogenated phenols are a class of organic compounds that have garnered considerable attention in advanced chemical synthesis. Their utility stems from the presence of one or more halogen atoms on the phenolic ring, which significantly influences the molecule's reactivity and physical properties. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions, making the aromatic ring highly susceptible to further functionalization. iitk.ac.in However, this high reactivity can sometimes lead to challenges in controlling regioselectivity, often resulting in mixtures of isomers. researchgate.net
Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems
The incorporation of fluorine and bromine atoms into aromatic systems is a well-established strategy in modern drug discovery and organic synthesis. Each halogen imparts distinct and valuable properties to the parent molecule.
Fluorine: The introduction of fluorine into organic molecules can have profound effects on their biological activity. Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, pKa, and metabolic stability. researchgate.net In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the C-F bond can participate in favorable interactions with biological targets, enhancing binding affinity and potency. ossila.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. The radioisotope fluorine-18 (B77423) is also a key component in positron emission tomography (PET) imaging, a powerful diagnostic tool. nih.gov
Bromine: Bromine, on the other hand, is a larger and more polarizable halogen. Its presence on an aromatic ring provides a reactive site for a variety of synthetic transformations. The carbon-bromine bond is readily cleaved in the presence of various catalysts, making bromoarenes excellent substrates for cross-coupling reactions. ossila.com The bromomethyl group (-CH2Br) is a particularly reactive functional group. It is a potent electrophile and readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functionalities, including amines, ethers, and thioethers. This reactivity makes bromomethylated aromatic compounds highly valuable as versatile intermediates in the synthesis of complex organic molecules. nih.gov
Overview of 3-(bromomethyl)-5-fluorophenol as a Multifunctional Synthetic Precursor
This compound is a prime example of a multifunctional synthetic precursor, integrating three distinct reactive centers within a single molecule: a phenolic hydroxyl group, a fluorine atom, and a bromomethyl group. This unique combination allows for a series of selective and orthogonal synthetic transformations, making it a highly attractive building block for the construction of diverse molecular scaffolds.
The synthesis of this compound itself can be envisioned through the bromination of the methyl group of 3-fluoro-5-methylphenol, a reaction analogous to the preparation of other bromomethylphenols. Once obtained, the differential reactivity of its functional groups can be exploited. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The bromomethyl group is highly susceptible to nucleophilic attack, providing a straightforward route for the introduction of a wide variety of substituents. The fluorine atom, being the most stable of the three functional groups under many conditions, can be carried through multiple synthetic steps to be present in the final target molecule, where it can impart its beneficial physicochemical and biological properties. ossila.com
The strategic unmasking or reaction of each functional group allows for a modular approach to synthesis, enabling the generation of libraries of complex molecules from a single, versatile precursor. This makes this compound a valuable tool for medicinal chemistry and drug discovery programs.
Data Tables
Table 1: Physicochemical Properties of Phenol and Related Halogenated Phenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logKow |
| Phenol | C₆H₆O | 94.11 | 40.9 | 181.7 | 1.46 |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 13.7 | 178 | 1.83 |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 33 | 236 | 2.59 |
| 3-Bromo-5-fluorophenol (B1288921) | C₆H₄BrFO | 191.00 | 36-40 | N/A | 2.36 (XLOGP3) |
Data sourced from various chemical databases. iitk.ac.incpcb.nic.inresearchgate.netnih.govnih.gov
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Reactivity | Potential Transformations |
| Phenolic Hydroxyl (-OH) | Nucleophilic / Acidic | Moderately reactive | O-alkylation, O-acylation, Etherification |
| Bromomethyl (-CH₂Br) | Electrophilic | Highly reactive | Nucleophilic substitution (SN2) with amines, alcohols, thiols, etc. |
| Aryl Fluoride (-F) | Nucleophilic Aromatic Substitution | Low reactivity | Substitution with strong nucleophiles under harsh conditions |
Synthetic Routes to this compound and Associated Scaffolds
The synthesis of halogenated phenolic compounds is a cornerstone of medicinal and materials chemistry. The specific structural motif of this compound presents a unique synthetic challenge, requiring precise control over bromination and fluorination reactions. This article explores established and modern synthetic methodologies applicable to the formation of this target compound and related molecular frameworks. The strategies discussed involve the direct functionalization of a pre-formed phenol scaffold and the construction of the aryl system using fluorination techniques.
Properties
CAS No. |
1260790-85-9 |
|---|---|
Molecular Formula |
C7H6BrFO |
Molecular Weight |
205 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Bromomethyl 5 Fluorophenol
Reactivity Profile of the Bromomethyl Group
The bromomethyl group, being a benzylic halide, is a prominent site for a variety of chemical transformations. The proximity of the bromine-bearing carbon to the aromatic ring significantly influences its reactivity, primarily through resonance stabilization of reaction intermediates.
Nucleophilic Substitution Reactions (SN1, SN2)
The bromomethyl group of 3-(bromomethyl)-5-fluorophenol is highly susceptible to nucleophilic substitution, where the bromine atom is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. brainly.comucalgary.ca
In an SN2 (Substitution Nucleophilic Bimolecular) reaction, a strong nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. This mechanism is favored by the use of strong, unhindered nucleophiles and polar aprotic solvents. Given that the bromomethyl group is a primary halide, the SN2 pathway is generally preferred. ucalgary.ca
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first and rate-determining step is the spontaneous departure of the bromide ion to form a benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. The stability of this intermediate makes the SN1 pathway viable, particularly with weak nucleophiles or in polar protic solvents that can solvate both the carbocation and the leaving group. brainly.comquora.com The presence of the fluorine atom, an electron-withdrawing group, on the aromatic ring can slightly destabilize the benzylic carbocation, potentially making the SN1 pathway less favorable compared to unsubstituted benzyl (B1604629) bromide.
| Nucleophile | Reagent Example | Solvent | Probable Mechanism | Product Type |
| Hydroxide | Sodium Hydroxide | Water/THF | SN2/SN1 | (3-fluoro-5-hydroxyphenyl)methanol |
| Alkoxide | Sodium Methoxide | Methanol | SN2 | 3-(methoxymethyl)-5-fluorophenol |
| Cyanide | Sodium Cyanide | DMSO | SN2 | 2-(3-fluoro-5-hydroxyphenyl)acetonitrile |
| Azide | Sodium Azide | DMF | SN2 | 1-(azidomethyl)-3-fluoro-5-hydroxybenzene |
| Amine | Ammonia | Ethanol | SN2 | (3-fluoro-5-hydroxyphenyl)methanamine |
Elimination Reactions
Elimination reactions of the bromomethyl group in this compound are generally less common than substitution reactions. For an elimination reaction to occur, a proton must be removed from a carbon atom adjacent to the one bearing the leaving group (the β-carbon). In the case of the bromomethyl group, there are no β-hydrogens on the adjacent aromatic carbon. However, under forcing conditions with a strong, sterically hindered base, elimination could theoretically occur, though it is not a typical reaction pathway for primary benzylic halides. ucalgary.camsu.edu Such reactions are more prevalent with secondary or tertiary benzylic halides where a stable conjugated alkene can be formed. ucalgary.ca
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.govacs.orgnih.gov
Suzuki Coupling: While the Suzuki reaction typically involves the coupling of an organoboron compound with an aryl or vinyl halide, modifications of this reaction can allow for the coupling of benzylic halides. In such a reaction, this compound could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a diarylmethane derivative.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl or vinyl halide. While less common with benzylic halides, under specific catalytic conditions, a Heck-type reaction could potentially couple this compound with an alkene.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides has been shown to be an efficient method for forming benzylic acetylenes. nih.gov This suggests that this compound could react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a propargylbenzene derivative.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic Acid (Suzuki) | Pd(PPh₃)₄ / Base | Diaryl Methane Derivative |
| Terminal Alkyne (Sonogashira) | PdCl₂(PPh₃)₂ / CuI / Base | Propargylbenzene Derivative |
| Aryldiazoester | Pd Catalyst | (E)-α,β-Diaryl Acrylate Derivative |
Formation of Organometallic Reagents
The bromomethyl group of this compound can be used to generate organometallic reagents, such as Grignard reagents. This involves the reaction of the compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.dewikipedia.org
The formation of the Grignard reagent, (3-fluoro-5-hydroxyphenyl)methylmagnesium bromide, would proceed via an oxidative insertion of magnesium into the carbon-bromine bond. However, the presence of the acidic phenolic hydroxyl group is a significant complication. Grignard reagents are strong bases and would be quenched by the phenolic proton. stackexchange.com Therefore, to successfully form the Grignard reagent from the bromomethyl group, the phenolic hydroxyl group must first be protected, for instance, by converting it into an ether or a silyl (B83357) ether. Once formed, this organometallic reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The formation of Grignard reagents from benzyl bromides can sometimes be complicated by Wurtz coupling, where two benzyl groups couple to form a bibenzyl derivative. researchgate.netreddit.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can act as a nucleophile in its deprotonated form (phenoxide). Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being electron-withdrawing, increases the acidity of the phenolic proton compared to phenol (B47542) itself.
O-Alkylation and O-Acylation Reactions
O-Alkylation involves the formation of an ether by reacting the phenolic hydroxyl group with an alkylating agent. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the alkylating agent in a nucleophilic substitution reaction. Common alkylating agents include alkyl halides and sulfates. researchgate.netresearchgate.net
O-Acylation is the formation of an ester from the phenolic hydroxyl group and an acylating agent. lew.rotandfonline.comtandfonline.com This reaction can be performed using acyl halides or anhydrides. The reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine, which not only neutralizes the HX byproduct but also can act as a nucleophilic catalyst. Phenols can be acylated under various conditions, including the Schotten-Baumann reaction, which uses an acyl chloride in the presence of aqueous alkali. lew.ro Phase-transfer catalysis can also be employed to facilitate the reaction between the phenoxide ion (in the aqueous phase) and the acyl chloride (in the organic phase). tandfonline.comtandfonline.com
| Reaction Type | Reagent | Catalyst/Base | Product Type |
| O-Alkylation | Methyl Iodide | Potassium Carbonate | 3-(bromomethyl)-5-fluoro-1-methoxybenzene |
| O-Alkylation | Benzyl Bromide | Sodium Hydride | 1-(benzyloxy)-3-(bromomethyl)-5-fluorobenzene |
| O-Acylation | Acetyl Chloride | Pyridine | (3-(bromomethyl)-5-fluorophenyl) acetate |
| O-Acylation | Acetic Anhydride | Sodium Acetate | (3-(bromomethyl)-5-fluorophenyl) acetate |
Mitsunobu Reactions
The Mitsunobu reaction is a powerful method for the O-alkylation of acidic nucleophiles, such as phenols, with primary or secondary alcohols under mild, redox-neutral conditions. missouri.edunih.gov In this context, the phenolic hydroxyl group of this compound can serve as the acidic nucleophile. The reaction is typically mediated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism commences with the nucleophilic attack of PPh₃ on the azodicarboxylate, generating a betaine (B1666868) intermediate. This intermediate then deprotonates the phenol, forming a phenoxide ion pair. organic-chemistry.org Simultaneously, the alcohol reactant is activated by the phosphonium (B103445) species, converting the hydroxyl into a good leaving group. The subsequent step involves an Sₙ2 attack by the phenoxide on the activated alcohol, resulting in the formation of an aryl ether with inversion of configuration at the alcohol's stereocenter. nih.govorganic-chemistry.org
For this compound, a representative Mitsunobu reaction would involve its treatment with an external alcohol (R-OH), PPh₃, and DEAD to yield the corresponding ether.
Figure 1: Proposed Mitsunobu O-alkylation of this compound.
While the phenolic hydroxyl is the intended site of nucleophilic attack in a Mitsunobu etherification, the presence of the highly reactive benzylic bromide introduces potential for competing side reactions. However, the Mitsunobu reaction is specifically designed for the activation of alcohols, and the benzylic bromide would not typically react under these conditions unless a nucleophile capable of displacing it is present or generated in situ. The acidity of the phenol (pKa ≈ 8-10) is suitable for this transformation, as nucleophiles with pKa values greater than 13 can lead to undesired side products. wikipedia.org
The table below outlines the typical reagents and roles in the Mitsunobu O-alkylation of this compound.
| Reagent/Component | Role in Reaction | Typical Example |
| This compound | Acidic Nucleophile | Substrate |
| Alcohol | Electrophile Precursor | Ethanol, Isopropanol |
| Phosphine | Redox Reagent/Activator | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidizing Agent | Diethyl azodicarboxylate (DEAD) |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Toluene |
Electrophilic Aromatic Substitution on the Phenol Ring (considering directing effects)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. In this compound, three substituents influence the position of an incoming electrophile: the hydroxyl (-OH), the fluorine (-F), and the bromomethyl (-CH₂Br) groups.
The directing effects of these groups are summarized as follows:
Hydroxyl (-OH) group: A powerful activating group due to its strong +R (resonance) effect, where the oxygen's lone pairs donate electron density into the ring. It is a strong ortho, para-director. libretexts.org
Fluorine (-F) group: A deactivating group due to its strong -I (inductive) effect. However, it possesses a +R effect, which directs incoming electrophiles to the ortho and para positions. libretexts.org
Bromomethyl (-CH₂Br) group: A weakly deactivating group due to the inductive electron withdrawal (-I effect) of the bromine atom. It does not participate in resonance with the ring and is considered a meta-director relative to its own position, though its influence is weak compared to the other substituents.
Figure 2: Directing effects on the aromatic ring of this compound. The arrows indicate the positions activated by the dominant -OH group.
The fluorine atom at the C5 position deactivates the adjacent C4 and C6 positions through its inductive effect, potentially hindering substitution at these sites compared to the C2 position. However, the strong activation by the hydroxyl group generally overcomes this deactivation. Steric hindrance from the adjacent bromomethyl group might also slightly disfavor substitution at the C4 position. Consequently, a mixture of products is expected, with the C2 and C6 positions being the most likely sites of substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to yield predominantly ortho and para substituted products relative to the hydroxyl group.
| Substituent | Inductive Effect | Resonance Effect | Reactivity Effect | Directing Preference |
| -OH | -I (Weak) | +R (Strong) | Strong Activator | ortho, para |
| -F | -I (Strong) | +R (Weak) | Deactivator | ortho, para |
| -CH₂Br | -I (Weak) | None | Weak Deactivator | meta (weak) |
Reactivity of the Aryl Fluorine Substituent
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides. However, it typically requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. stackexchange.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
In this compound, the fluorine atom is the potential leaving group. The ring substituents are an electron-donating hydroxyl group (by resonance) and a weakly electron-withdrawing bromomethyl group. Neither of these groups is positioned to effectively stabilize the Meisenheimer complex required for a classical SₙAr mechanism. The ring is considered electron-rich, which creates a high kinetic barrier for attack by a nucleophile. Therefore, this compound is expected to be highly unreactive towards traditional SₙAr reactions.
Recent studies, however, have explored alternative pathways for SₙAr on electron-rich halophenols. One such method involves a homolysis-enabled electronic activation strategy. In this proposed mechanism, the phenol is transiently oxidized to its corresponding phenoxyl radical. This radical acts as a powerful open-shell electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. osti.gov While not specifically documented for this compound, this pathway represents a potential, non-classical method for achieving substitution of the aryl fluorine.
Retention of Fluorine in Synthetic Transformations
The carbon-fluorine bond is the strongest single bond to carbon, with a typical bond dissociation energy of over 100 kcal/mol. libretexts.org This inherent strength makes the aryl fluorine substituent exceptionally stable and generally inert to a wide range of chemical conditions.
In the context of this compound, the other two functional groups—the phenolic hydroxyl and the benzylic bromide—are substantially more reactive. The phenolic group can be easily deprotonated, O-alkylated, or acylated. The benzylic bromide is a highly reactive electrophilic site, susceptible to nucleophilic substitution via Sₙ1 or Sₙ2 pathways. Consequently, in most synthetic applications of this molecule, transformations occur selectively at the -OH or -CH₂Br positions, while the C-F bond remains intact. This stability allows the fluorine atom to be carried through multi-step syntheses, where its presence can be leveraged in the final product to modulate properties such as metabolic stability or binding affinity. ossila.com
Interplay and Chemoselectivity Among Functional Groups
Differential Reactivity of Halogens (Bromine vs. Fluorine)
A key aspect of the chemistry of this compound is the pronounced difference in reactivity between the benzylic bromine and the aryl fluorine atoms in nucleophilic substitution reactions. This differential reactivity allows for highly chemoselective transformations.
The benzylic bromide is exceptionally reactive towards nucleophiles. This heightened reactivity stems from two main factors:
Sₙ1 Pathway: The C(sp³)-Br bond can cleave to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized over the aromatic ring, making this intermediate relatively stable and easy to form.
Sₙ2 Pathway: The carbon of the bromomethyl group is a sterically accessible sp³-hybridized center, readily attacked by nucleophiles in a concerted displacement of the bromide ion.
In stark contrast, the aryl fluorine is attached to an sp²-hybridized carbon of the benzene ring and is unreactive towards Sₙ1 and Sₙ2 reactions. quora.com An Sₙ1 reaction is disfavored due to the high instability of the resulting phenyl cation. An Sₙ2 reaction is impossible because the benzene ring shields the carbon atom from backside attack by a nucleophile. youtube.com As discussed previously, its substitution requires the harsh conditions of an SₙAr reaction, for which the ring is not activated.
This vast difference in reactivity ensures that nucleophiles will selectively react with the bromomethyl group, leaving the aryl fluorine untouched. This predictable chemoselectivity is a cornerstone of its utility in synthetic chemistry.
| Property | Benzylic Bromide (-CH₂Br) | Aryl Fluoride (-F) |
| Carbon Hybridization | sp³ | sp² |
| Bond Strength (C-X) | Weaker | Stronger |
| Reactivity to Nucleophiles | High | Very Low |
| Favored Mechanism | Sₙ1 / Sₙ2 | SₙAr (disfavored in this molecule) |
| Intermediate Stability | Resonance-stabilized carbocation | Unstable phenyl cation (Sₙ1) / Unstabilized Meisenheimer complex (SₙAr) |
Influence of the Phenolic Hydroxyl on Aromatic Reactivity
The phenolic hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution reactions. Its influence stems from its ability to donate electron density to the aromatic ring through resonance, which is significantly stronger than its electron-withdrawing inductive effect. This net electron donation increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.
The resonance effect of the hydroxyl group preferentially increases the electron density at the ortho and para positions relative to the hydroxyl group. In the case of this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. This directing effect is a critical factor in determining the regiochemical outcome of electrophilic substitution reactions.
Regiochemical Control in Multi-functionalized Systems
The regioselectivity of reactions involving this compound is dictated by the combined electronic and steric effects of all three substituents. The directing effects of these groups are summarized in the table below:
| Substituent | Electronic Effect | Directing Influence |
| -OH | Strongly Activating (Resonance) | Ortho, Para-directing |
| -F | Deactivating (Inductive) | Ortho, Para-directing |
| -CH₂Br | Weakly Deactivating (Inductive) | Ortho, Para-directing |
The hydroxyl group strongly directs incoming electrophiles to the C2, C4, and C6 positions. The fluorine atom, also an ortho, para-director, reinforces this preference. The bromomethyl group, being a weakly deactivating ortho, para-director, will have a less pronounced effect on the regiochemistry of electrophilic aromatic substitution.
Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C4, and C6. The directing effects of the hydroxyl and fluoro groups are cooperative in directing to the C2 and C6 positions. The C4 position is para to the hydroxyl group and meta to the fluorine and bromomethyl groups.
A qualitative analysis of the directing effects suggests that the C2 and C6 positions are the most likely sites for electrophilic attack due to the strong activation and direction from the adjacent hydroxyl group. The C4 position is also a potential site, being para to the strongly activating hydroxyl group. Steric hindrance from the existing substituents may also play a role in favoring one position over another.
Further empirical data from experimental studies would be necessary to definitively determine the precise regiochemical outcomes of various reactions involving this compound.
Following a comprehensive search of scientific literature and chemical databases for documented applications of the compound “this compound,” it has been determined that there is insufficient available data to construct the article as per the specified outline.
Its use as a precursor for carbon-carbon bond formation through cross-coupling to introduce aryl and alkyl moieties.
Its application in the construction of fused and bridged ring systems.
Its integration into heterocyclic architectures, including the synthesis of fluorinated benzofurans or nitrogen-containing heterocycles.
Its role in the synthesis of polycyclic aromatic compounds.
While the functional groups present in "this compound" (a benzylic bromide, a phenol, and a fluorinated aromatic ring) suggest potential reactivity in these areas, there is no specific, citable evidence in the available literature of these transformations being performed with this particular molecule.
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3 Bromomethyl 5 Fluorophenol As a Building Block in Complex Molecule Synthesis
Stereoselective Transformations and Chiral Auxiliary Applications
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can profoundly influence its biological activity. wikipedia.org Chiral auxiliaries are instrumental in this endeavor, providing a temporary source of chirality to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org The design of effective chiral auxiliaries often involves the incorporation of rigid structural elements and stereodirecting groups.
Potential for Stereoselective Reactions
The functional groups of 3-(bromomethyl)-5-fluorophenol offer several handles for engaging in stereoselective reactions.
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be derivatized with a chiral entity to form a chiral ether or ester. This chiral moiety can then influence the stereochemical outcome of reactions at other parts of the molecule. For instance, the phenolic oxygen could be alkylated with a chiral electrophile, or acylated with a chiral carboxylic acid derivative. The resulting diastereomeric products could then be separated, or the chiral group could direct a subsequent reaction before being cleaved.
Reactions at the Bromomethyl Group: The benzylic bromide is a reactive site for nucleophilic substitution. A chiral nucleophile could be introduced at this position, leading to the formation of a new stereocenter. Alternatively, the bromomethyl group could be used to tether the molecule to a chiral catalyst or a solid support for asymmetric transformations.
Influence of the Fluoro Group: The fluorine atom, being highly electronegative, can exert significant electronic and steric effects on adjacent reaction centers. In stereoselective reactions, this can translate into improved diastereoselectivity or enantioselectivity. For example, the fluorine atom could influence the facial selectivity of an approaching reagent to the aromatic ring or a nearby prochiral center. Research on fluorinated isochromans has demonstrated that fluorine can act as a stereoelectronic mimic of other functional groups, thereby controlling the conformation and reactivity of the molecule.
Hypothetical Chiral Auxiliary Applications
Based on the established principles of chiral auxiliary design, this compound could be envisioned as a precursor to novel chiral auxiliaries.
One hypothetical application involves the derivatization of the phenol (B47542) with a chiral unit, followed by the use of the bromomethyl group to attach a prochiral substrate. For example, the phenol could be resolved into its enantiomers if a chiral center were introduced elsewhere on the molecule, or it could be derivatized with a readily available chiral molecule like an amino acid or a terpene. wikipedia.org The resulting chiral scaffold could then be used to direct stereoselective reactions.
Table 1: Potential Stereoselective Transformations Involving this compound Derivatives
| Reaction Type | Substrate Modification | Potential Chiral Influence |
| Asymmetric Alkylation | The phenolic hydroxyl is derivatized with a chiral auxiliary (e.g., an oxazolidinone). | The chiral auxiliary directs the approach of an electrophile to a prochiral enolate formed from a tethered substrate. |
| Diastereoselective Cyclization | The bromomethyl group is replaced by a nucleophile containing a prochiral center. | The chiral environment of the molecule, influenced by the fluorine and a derivatized hydroxyl group, favors the formation of one diastereomer. |
| Enantioselective Radical Coupling | The phenol is part of a larger molecule that undergoes oxidative coupling. | A chiral auxiliary attached to the phenol directs the stereochemistry of the newly formed bond. |
It is important to reiterate that these are hypothetical applications based on the known reactivity of similar functionalized aromatic compounds. Detailed research would be required to synthesize these potential chiral auxiliaries and evaluate their effectiveness in stereoselective transformations. The interplay of the bromo, fluoro, and hydroxyl functionalities could lead to unique stereochemical outcomes, making this compound a potentially interesting, yet underexplored, platform for the development of new tools in asymmetric synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-(bromomethyl)-5-fluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methylene protons of the bromomethyl group.
Aromatic Protons: The three protons on the aromatic ring (H-2, H-4, and H-6) would appear in the typical aromatic region, generally between 6.5 and 7.5 ppm. Due to the substitution pattern, they would present as distinct multiplets. The electron-withdrawing effects of the fluorine and bromine atoms, and the electron-donating effect of the hydroxyl group, would influence their precise chemical shifts. The couplings between these protons and with the fluorine atom would result in complex splitting patterns.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet at approximately 4.5 ppm. The electronegative bromine atom deshields these protons, shifting their resonance downfield from that of a typical methyl group.
Phenolic Proton (-OH): The hydroxyl proton would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, typically ranging from 4 to 8 ppm.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| -OH | 4.0 - 8.0 | Broad Singlet | N/A |
| -CH₂Br | ~4.5 | Singlet | N/A |
| Ar-H (H-2, H-4, H-6) | 6.5 - 7.5 | Multiplets | 3JHH, 4JHH, nJHF |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-1) would be the most deshielded among the ring carbons, appearing around 155-160 ppm. The carbon attached to the fluorine atom (C-5) would show a large one-bond carbon-fluorine coupling (¹JCF) and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons would appear in the range of 105-135 ppm, with their specific shifts and C-F coupling constants (nJCF) aiding in their assignment.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of 30-35 ppm.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| -CH₂Br | 30 - 35 | No |
| C-2, C-4, C-6 | 105 - 120 | Yes (nJCF) |
| C-3 | ~140 | Yes (nJCF) |
| C-5 | 160 - 165 | Yes (1JCF, large) |
| C-1 | 155 - 160 | Yes (nJCF) |
¹⁹F NMR for Elucidating Fluorine Environment and Coupling Patterns
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift is expected in the typical range for fluoroaromatic compounds, approximately -110 to -130 ppm relative to CFCl₃. researchgate.netalfa-chemistry.com This signal would be split into a multiplet due to coupling with the ortho and para aromatic protons. Analysis of these coupling constants is crucial for confirming the substitution pattern on the aromatic ring.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For this compound, this would primarily show correlations among the aromatic protons (H-2, H-4, and H-6), helping to trace the connectivity around the ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org It would be used to unambiguously assign the signals for the C-2/H-2, C-4/H-4, C-6/H-6, and the -CH₂Br pairs.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity. mdpi.com This could show correlations between the bromomethyl protons and the adjacent aromatic proton (H-2 and H-4), providing further confirmation of the substituent placement.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sa
Characteristic Absorption Bands of Phenolic, Bromomethyl, and Fluoroaromatic Groups
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
Phenolic Group (-OH): A strong and broad absorption band for the O-H stretching vibration is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. libretexts.org The C-O stretching vibration of the phenol (B47542) would appear as a strong band in the 1200-1260 cm⁻¹ region.
Bromomethyl Group (-CH₂Br): The C-H stretching vibrations of the methylene group would be observed around 2850-2960 cm⁻¹. A characteristic C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Fluoroaromatic Group: The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. A strong absorption band due to the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ range. Out-of-plane C-H bending vibrations would be observed in the 700-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the benzene (B151609) ring.
Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂Br | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-F Stretch | Ar-F | 1100 - 1300 | Strong |
| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |
| C-Br Stretch | -CH₂Br | 500 - 600 | Medium to Strong |
Analysis of Hydrogen Bonding Interactions
Intermolecular hydrogen bonding significantly influences the O-H stretching frequency in the IR spectrum. In a concentrated sample of this compound, the O-H band is expected to be broad and shifted to a lower wavenumber (e.g., ~3300-3400 cm⁻¹) due to strong hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. acs.org In a very dilute solution using a non-polar solvent, this broad band would be replaced by a sharper, less intense peak at a higher wavenumber (e.g., ~3600 cm⁻¹), which corresponds to the "free" or non-hydrogen-bonded O-H stretch. The study of this band's position and shape at different concentrations can provide insight into the strength and nature of the hydrogen bonding interactions. ed.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
No dedicated studies providing High-Resolution Mass Spectrometry (HRMS) data for this compound were found. Consequently, there is no published information on its accurate mass determination or experimentally observed fragmentation pathways.
To illustrate the type of information that would be presented had it been available, a hypothetical data table is shown below.
Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆BrFO |
| Theoretical Exact Mass | 203.9637 u |
| Measured Exact Mass | Not Available |
| Mass Error (ppm) | Not Available |
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, is not available.
A hypothetical data table is provided below to show the crystallographic parameters that would be detailed if a crystal structure had been determined.
Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
Computational and Theoretical Investigations of 3 Bromomethyl 5 Fluorophenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules and predicting a wide range of properties.
Geometrical Optimization and Conformational Analysis
A geometrical optimization of 3-(bromomethyl)-5-fluorophenol would involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy arrangement of its atoms. This process would yield precise bond lengths, bond angles, and dihedral angles.
A conformational analysis would be necessary to identify the most stable three-dimensional structure, particularly concerning the orientation of the hydroxyl (-OH) and bromomethyl (-CH2Br) groups relative to the benzene (B151609) ring. Multiple stable conformers may exist, and their relative energies would be calculated to determine the most abundant form at a given temperature. However, specific optimized geometrical parameters and conformational energy data for this compound are not available in the reviewed literature.
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
Analysis of the electronic structure provides insights into a molecule's reactivity and spectroscopic properties. This typically involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.
Charge distribution analysis, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, one would expect the electronegative oxygen, fluorine, and bromine atoms to carry partial negative charges. Specific data tables detailing HOMO-LUMO energies and atomic charges for this compound have not been published.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.
For this compound, calculations would predict the stretching and bending frequencies for key functional groups, including the O-H, C-F, C-Br, and C-H bonds, as well as the vibrations of the aromatic ring. A comparison with an experimental IR or Raman spectrum would allow for a detailed vibrational assignment. While general studies on the vibrational analysis of halogenated phenols exist, a specific calculated vibrational spectrum and corresponding data table for this compound are not documented in the literature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would likely show a negative potential around the oxygen and fluorine atoms and the π-system of the aromatic ring, and a positive potential near the hydroxyl hydrogen. Such a map would provide qualitative predictions of its reactive behavior, but a calculated MEP map for this specific molecule is not available.
Aromaticity Indices and Their Modulation by Halogen Substitution
Aromaticity is a key concept in organic chemistry, and various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), are used to quantify it. The substituents on a benzene ring can influence its aromaticity.
A computational study of this compound would involve calculating these indices to determine the degree of aromaticity of the substituted ring. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the bromomethyl group, would likely modulate the aromatic character of the phenol (B47542) ring. Studies on variously substituted phenols have shown that H-bonding and substituent effects can impact aromaticity. However, specific aromaticity indices for this compound have not been reported.
**6.4. Reaction Pathway Modeling and Transition State Analysis
Lack of Computational Data Precludes Analysis of Non-Linear Optical Properties for this compound
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Specifically, no published research articles or datasets detailing its Non-Linear Optical (NLO) properties or molecular polarizability calculations could be identified.
The exploration of NLO properties is a critical aspect of materials science, with applications in optical communications, data storage, and frequency conversion. These investigations typically involve sophisticated quantum chemical calculations, such as Density Functional Theory (DFT), to predict how a molecule's electron cloud will interact with an external electric field, as is present in high-intensity light from lasers. Key parameters calculated in such studies include the dipole moment (μ), polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). These values provide insight into a material's potential for use in NLO devices.
While computational studies have been performed on structurally related compounds, such as various isomers of bromophenol and fluorophenol, the specific arrangement of the bromomethyl, fluoro, and hydroxyl groups on the phenol ring in this compound imparts a unique electronic and structural profile. Extrapolating NLO data from related but distinct molecules would be scientifically unsound, as small changes in molecular structure can lead to significant variations in these quantum-level properties.
The absence of dedicated research into the computational and theoretical aspects of this compound means that no data tables of its calculated NLO properties or detailed findings on its molecular polarizability can be presented. The scientific community has not yet directed its focus to this particular molecule in the context of non-linear optics. Therefore, a detailed analysis as outlined in the requested section "6.5. Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations" cannot be provided at this time. Further theoretical and experimental work would be required to elucidate these properties for this compound.
Applications in Materials Science and Specialized Chemical Production
Incorporation into High-Performance Polymers and Resins
The integration of 3-(bromomethyl)-5-fluorophenol into polymer structures can impart a range of desirable properties. The reactive bromomethyl group serves as a key handle for chemically bonding the molecule into polymer chains, either as a pendant group or as part of the main backbone. This covalent incorporation ensures that the specific properties endowed by the fluorophenol moiety are permanently integrated into the final material.
Furthermore, the fluorine atom provides a shielding effect, protecting the polymer backbone from chemical attack. This results in materials with enhanced resistance to solvents, acids, and other corrosive agents. Fluoropolymers are known for their chemical inertness, a property that is partially conferred by the incorporation of fluorinated monomers like this compound wiley.combiesterfeld.com. The modification of resins with elements that form high-energy bonds, such as boron, has been shown to significantly improve heat resistance, and a similar principle applies to the high-energy C-F bond nih.gov.
Table 1: Comparative Thermal Properties of Modified Phenolic Resins
| Resin Type | Initial Decomposition Temperature (Td) | Char Yield at 800 °C (N2 atm) | Key Feature |
|---|---|---|---|
| Standard Phenolic Resin | ~350 °C | ~55% | Baseline |
| Boron-Modified Phenolic Resin | ~500 °C | ~62% | Enhanced char formation nih.gov |
| Hypothetical Fluorine-Modified Phenolic Resin | ~450 °C | ~60% | High C-F bond energy |
Note: Data for the hypothetical fluorine-modified resin is illustrative and based on the known effects of fluorination.
The incorporation of the rigid aromatic ring of this compound can significantly influence the mechanical properties of polymers. It can increase the glass transition temperature (Tg), leading to materials with higher stiffness and better dimensional stability at elevated temperatures mdpi.com. The specific way the monomer is integrated—as a pendant group or within the main chain—allows for fine-tuning of properties such as toughness, hardness, and elasticity mdpi.com.
From an optical perspective, fluorination can lower the refractive index of a polymer and reduce its dielectric constant, which is advantageous for applications in electronics and optical fibers bilpubgroup.com. The ability to tailor the optical response of polymers is crucial for developing advanced materials like sensors and optical force probes researchgate.netnih.gov. By strategically placing fluorinated monomers within a polymer structure, material scientists can control light transmission and other optical characteristics.
Role in Specialty Chemicals and Coatings Formulation
In the formulation of specialty chemicals and coatings, this compound serves as a valuable building block. The reactive bromomethyl group allows the molecule to be grafted onto surfaces or reacted with other functional molecules to create specialized additives. For instance, its incorporation into coating formulations can enhance surface properties, providing hydrophobicity (water repellency) and improved durability. Specialty chemicals are fundamental to innovation in coatings, enabling functionalities like anti-corrosion, self-cleaning, and improved heat stability paint.org. The unique structure of this compound makes it a candidate for developing such advanced coatings.
Research Reagent in Organic Synthesis and Analytical Chemistry Development
As a multi-functional molecule, this compound is a useful reagent in organic synthesis research. Its distinct reactive sites—the hydroxyl group, the fluorine atom, and the bromomethyl group—can be addressed with different chemical transformations, making it a versatile scaffold for building complex molecules ossila.com. The bromomethyl group is a potent electrophile, ideal for alkylation reactions, while the phenol (B47542) group can undergo etherification or esterification. The aromatic ring can participate in substitution reactions, guided by the existing functional groups. This multi-functionality is highly sought after in medicinal chemistry and drug discovery for creating novel molecular entities nbinno.com.
In analytical chemistry, fluorinated compounds are sometimes used as tags or tracers due to their unique spectroscopic signatures, particularly in mass spectrometry and NMR sigmaaldrich.com. The development of new analytical methods can be facilitated by reagents like this compound, which can be used to derivatize analytes to improve their detection and separation.
Intermediates for Agrochemical Development (Focusing on Chemical Synthesis Pathways)
Halogenated phenols are important intermediates in the synthesis of many agrochemicals, including herbicides and fungicides nbinno.com. The this compound structure could be a key component in the synthesis of new crop protection agents. The fluorine atom, in particular, is often included in agrochemical designs to enhance biological activity and metabolic stability researchgate.net.
A plausible synthetic pathway could involve using the bromomethyl group as a reactive linker. For example, an S-alkylation reaction with a sulfur-containing heterocycle, a common motif in fungicides, could be achieved as follows:
Step 1: Deprotonation of a thiol-containing heterocycle (Het-SH) with a base to form a potent nucleophile (Het-S⁻). Step 2: Nucleophilic substitution of the bromide in this compound by the thiolate anion to form the desired product (Het-S-CH₂-Ar-OH, where Ar is the 3-fluoro-5-hydroxyphenyl ring).
This pathway leverages the high reactivity of the benzylic bromide to efficiently construct a key bond in the target agrochemical, demonstrating the utility of this compound as a valuable synthetic intermediate.
Q & A
Basic: What synthetic strategies are effective for preparing 3-(bromomethyl)-5-fluorophenol with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenol ring. A common approach includes:
Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) at the para position .
Bromomethylation : Introduction of the bromomethyl group via radical bromination or alkylation of pre-functionalized intermediates (e.g., hydroxymethyl precursors treated with HBr/AcOH) .
Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity. Storage at 4°C prevents degradation .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C5 and bromomethyl at C3) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~219.0 for CHBrFO) .
- X-ray Crystallography : Resolve bond angles and torsional strain between bromomethyl and fluorine groups, if single crystals are obtainable .
Advanced: What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
Methodological Answer:
The bromomethyl group acts as an electrophilic site for nucleophilic substitution (S2) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Leaving Group Ability : Bromine’s polarizability enhances reactivity compared to chloro analogs, as seen in higher yields for Pd-catalyzed couplings (e.g., 75–85% vs. 50–60% for Cl) .
- Steric Effects : Steric hindrance from the adjacent fluorine may slow reactions unless bulky ligands (e.g., XPhos) are used .
Advanced: How do structural analogs of this compound differ in biological activity?
Methodological Answer:
Comparative studies reveal:
- Fluorine Position : Moving fluorine to C2 (as in 3-bromo-2-fluoro-5-(trifluoromethyl)phenol) increases lipophilicity (LogP +0.3) and enhances antimicrobial activity .
- Bromine vs. Chlorine : Brominated analogs show 2–3× higher binding affinity to cytochrome P450 enzymes due to stronger halogen bonding .
- Mercapto Derivatives : Replacing bromomethyl with mercapto groups (e.g., 3-mercapto-5-fluorophenol) shifts reactivity toward oxidation pathways, forming disulfides .
Advanced: How can researchers resolve contradictions in reported yields for bromomethylation reactions?
Methodological Answer:
Discrepancies often arise from reaction conditions:
- Radical vs. Ionic Pathways : Radical bromination (e.g., NBS/light) gives higher regioselectivity (80–90% yield) but requires strict anhydrous conditions, while ionic methods (HBr/AcOH) may produce side products (e.g., dibrominated species) .
- Temperature Control : Lower temperatures (0–5°C) favor mono-bromomethylation, whereas room temperature increases di-substitution by 15–20% .
Basic: What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in amber vials to avoid light-induced decomposition .
- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the bromomethyl group to hydroxymethyl .
- Long-term Stability : Purity drops by <5% over 6 months under argon atmosphere .
Advanced: What computational methods predict the regioselectivity of electrophilic substitutions in derivatives?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack at C3 due to lower activation energy (ΔE = 25 kcal/mol vs. 32 kcal/mol for C1) .
- Hammett Parameters : σ values for fluorine (-0.34) and bromomethyl (+0.41) guide reactivity in mixed-substituent systems .
Advanced: How does the compound’s stereoelectronic profile influence its use in drug discovery?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine’s -I effect deactivates the ring, directing substitutions to the bromomethyl-bearing carbon in API intermediates .
- Conformational Rigidity : The bromomethyl group’s steric bulk restricts rotation, enhancing binding specificity in enzyme active sites (e.g., 30% higher inhibition of COX-2 vs. COX-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
